molecular formula C15H13N5O4S B2815102 methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-07-4

methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B2815102
CAS No.: 877630-07-4
M. Wt: 359.36
InChI Key: IBIPDNLLSHSNIY-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions . The resulting intermediate is then subjected to thioacetylation using thioacetic acid or its derivatives to introduce the thioacetamido group .

The final step involves esterification with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound . The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Methyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate can be compared with other pyrazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4S/c1-24-14(23)8-2-4-9(5-3-8)17-11(21)7-25-15-18-12-10(6-16-20-12)13(22)19-15/h2-6H,7H2,1H3,(H,17,21)(H2,16,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPDNLLSHSNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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